molecular formula C12H22N4O2 B11737708 tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11737708
M. Wt: 254.33 g/mol
InChI Key: GUTHEDKSTKPHBQ-UHFFFAOYSA-N
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Description

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination and Reduction: The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can involve the amination of a precursor compound followed by reduction.

    Carboxylation and Rearrangement: Another method involves the carboxylation of an amine followed by rearrangement.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups such as tert-butoxycarbonyl (Boc) is common to protect the amine group during synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can undergo oxidation and reduction reactions.

    Substitution Reactions: This compound can also undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceutical intermediates. For example, it can be used in the synthesis of anticancer drugs such as Lorlatinib . It is also used in the development of new therapeutic agents .

Industry: In industry, this compound is used as a chemical reagent and as a building block for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical intermediates, it acts as a precursor that undergoes various chemical transformations to yield the desired product . The specific molecular targets and pathways involved depend on the application and the specific reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structure and the presence of both amino and carbamate groups. This makes it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[4-amino-1-(2-methylpropyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C12H22N4O2/c1-8(2)6-16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17)

InChI Key

GUTHEDKSTKPHBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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